molecular formula C19H16N4 B14261458 (E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine] CAS No. 185453-28-5

(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]

Cat. No.: B14261458
CAS No.: 185453-28-5
M. Wt: 300.4 g/mol
InChI Key: MRPFFQCGOKWCKJ-UHFFFAOYSA-N
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Description

N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine is a Schiff base ligand known for its ability to form stable complexes with various metal ions This compound is characterized by the presence of two pyridylmethylene groups attached to a 4-methyl-1,2-benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-methyl-1,2-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine primarily involves its ability to coordinate with metal ions. The Schiff base forms stable complexes through the nitrogen atoms of the pyridylmethylene groups and the amine groups of the benzenediamine core. These metal complexes can then participate in various catalytic and redox processes, influencing the activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine is unique due to the presence of the 4-methyl group on the benzenediamine core, which can influence its coordination behavior and the properties of its metal complexes. This structural feature can lead to differences in reactivity and stability compared to similar compounds .

Properties

CAS No.

185453-28-5

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N-[4-methyl-2-(pyridin-2-ylmethylideneamino)phenyl]-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C19H16N4/c1-15-8-9-18(22-13-16-6-2-4-10-20-16)19(12-15)23-14-17-7-3-5-11-21-17/h2-14H,1H3

InChI Key

MRPFFQCGOKWCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3

Origin of Product

United States

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